N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide
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Overview
Description
N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an amino group, a chloro group, and a fluorine atom on a phenyl ring, which is connected to a propane-1-sulfonamide moiety. These functional groups contribute to its reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide typically involves multiple steps, starting with the functionalization of the phenyl ring. One common approach is the nitration of 2-chloro-4-fluoroaniline, followed by reduction to introduce the amino group. The resulting intermediate is then subjected to sulfonation using propane-1-sulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the sulfonation process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: The compound can undergo coupling reactions with boronic acids or other coupling partners in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts such as palladium on carbon or palladium acetate.
Major Products Formed:
- Substituted phenyl derivatives.
- Oxidized or reduced amine derivatives.
- Coupled products with various functional groups .
Scientific Research Applications
N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the chloro and fluoro groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 3-amino-N-(3-chloro-4-fluorophenyl)-2-methylbenzene-1-sulfonamide
Comparison: N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and development .
Properties
Molecular Formula |
C9H12ClFN2O2S |
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Molecular Weight |
266.72 g/mol |
IUPAC Name |
N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide |
InChI |
InChI=1S/C9H12ClFN2O2S/c1-2-5-16(14,15)13-7-4-3-6(11)9(12)8(7)10/h3-4,13H,2,5,12H2,1H3 |
InChI Key |
KTTYPESOUDVULQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N)Cl |
Origin of Product |
United States |
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